5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDAXWPAXMGRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342489 | |
| Record name | 6-Cyano-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17104-67-5 | |
| Record name | 6-Cyano-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nickel-Catalyzed Cross-Coupling
A high-yield route employs bis(1,5-cyclooctadiene)nickel(0) as the catalyst with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as the ligand. The reaction proceeds in toluene at 50°C under inert atmosphere, utilizing aluminum(III) chloride as a Lewis acid and triethylamine as a base. Key parameters include:
| Parameter | Value/Description |
|---|---|
| Catalyst loading | 5 mol% |
| Reaction time | 24 hours |
| Yield | 93% |
| Purity (HPLC) | >99% |
This method demonstrates exceptional regioselectivity due to the electronic effects of the tetrahydronaphthalene core, directing cyanation to the 2-position. Mechanistic studies suggest a oxidative addition-transmetallation-reductive elimination sequence, with the nickel center facilitating C–CN bond formation.
Base-Promoted Tandem Cyclization
Cyclohexanone-Based Annulation
A novel approach developed by Yu and Morandi involves cyclohexanone as the hydrogenated ring precursor. The reaction cascade proceeds through:
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Knoevenagel condensation between cyclohexanone and malononitrile
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Intramolecular cyclization mediated by piperidine/pyrrolidine
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Aromatization via elimination of isocyanic acid
Critical optimization data includes:
| Condition | Optimal Value | Effect on Yield |
|---|---|---|
| Base | Piperidine | 88% yield |
| Temperature | 80°C | Maximizes ring closure |
| Solvent | Ethanol | Enhances solubility |
This method achieves 85–90% yields while avoiding transition metals, making it environmentally favorable.
Hydrogenation-Oxidation Sequential Strategy
Naphthalene Derivative Reduction
Building on MDPI-published protocols, a two-step synthesis starts with naphthalene-2-carbonitrile:
Step 1: Partial Hydrogenation
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Catalyst: Raney Nickel W-7
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Pressure: 110 bar H₂
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Temperature: 100°C
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Duration: 4 hours
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Conversion: 98% to this compound
Step 2: Selective Oxidation
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Oxidant: Tetra-n-propylammonium perruthenate (TPAP)
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Co-oxidant: N-Methylmorpholine N-oxide
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Solvent: Dichloromethane
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Yield: 91% after purification
This route benefits from commercial availability of starting materials but requires careful control of hydrogenation depth to prevent over-reduction.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydrogen atoms on the tetrahydronaphthalene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as LiAlH₄ or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The tetrahydronaphthalene ring structure may also influence the compound’s overall bioactivity and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and spectral properties of 5,6,7,8-tetrahydronaphthalene-2-carbonitrile derivatives vary significantly based on substituents. Below is a detailed comparison:
Research Findings and Structural Insights
Synthetic Efficiency: Derivatives with aryl and heterocyclic amine substituents (e.g., piperidinyl, pyrrolidinyl) exhibit high yields (85–88%), attributed to the stability of intermediates in domino reactions .
Electronic Effects :
- Electron-withdrawing groups (e.g., -CN, -Br) reduce electron density, as seen in FT-IR C≡N stretches (2208–2218 cm⁻¹) .
- Electron-donating groups (e.g., -OCH₃, -OH) increase solubility in polar solvents .
Thermal Stability : Higher melting points (e.g., 164–166°C for bromophenyl derivative 7e) correlate with increased molecular rigidity and halogen presence .
Biological Activity
5,6,7,8-Tetrahydronaphthalene-2-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Characteristics
This compound features a tetrahydronaphthalene backbone with a nitrile functional group. Its structural complexity allows for diverse interactions with biological targets. The presence of the nitrile group enhances its reactivity and potential for forming hydrogen bonds with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Interactions : The compound can bind to enzymes involved in metabolic pathways, potentially modulating their activity. For instance, it has been shown to interact with tubulin, which is crucial for cell division and may exhibit antitumor properties by disrupting microtubule dynamics.
- Receptor Binding : The structure allows for binding to various receptors, influencing signaling pathways that can lead to therapeutic effects such as anti-inflammatory or anticancer activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies:
- Antitumor Activity : Research indicates that this compound may inhibit tumor growth by interfering with microtubule formation. It has been explored for its potential to bind to sites on tubulin critical for mitosis.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens. The nitrile group is believed to play a role in enhancing this activity.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disease treatment .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of this compound derivatives on cancer cell lines, it was found that certain modifications to the structure significantly enhanced cytotoxicity. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Tetrahydronaphthalene-2-carbonitrile | 12.5 | Tubulin inhibition |
| Derivative A | 5.0 | Enhanced binding affinity |
| Derivative B | 8.3 | Dual-target mechanism |
Case Study 2: Antimicrobial Activity
A series of tests were conducted on various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with additional functional groups exhibited increased antibacterial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Tetrahydronaphthalene-2-carbonitrile | E. coli | 15 |
| Derivative C | S. aureus | 20 |
| Derivative D | P. aeruginosa | 18 |
Q & A
Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydronaphthalene-2-carbonitrile, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and nitrile introduction. For example, derivatives like ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate are synthesized using coupling reagents and catalysts (e.g., hydrazine hydrate, KOH) under controlled temperatures (60–80°C). Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol . Key challenges include minimizing by-products like unreacted intermediates, monitored via TLC or HPLC.
Q. How is the structural integrity of this compound validated?
Methodological Answer: Structural confirmation employs:
- NMR : and NMR to identify aromatic protons (δ 6.8–7.5 ppm) and nitrile carbons (δ 118–120 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 184.09 for CHNS derivatives) .
- X-ray Crystallography : For crystalline derivatives, unit cell parameters and hydrogen bonding patterns are analyzed .
Q. What are the established toxicity profiles of naphthalene derivatives, and how are they assessed?
Methodological Answer: Toxicological studies prioritize peer-reviewed data on acute/chronic exposure, metabolism, and biomarkers (e.g., urinary metabolites like 1-naphthol). The ATSDR framework classifies study confidence as High (4/4 criteria met), Moderate (3/4), or Low (≤2/4) based on experimental rigor, reproducibility, and relevance to humans. For example, naphthalene derivatives are evaluated for hepatotoxicity via in vitro assays (e.g., CYP450 inhibition) and rodent models .
Advanced Research Questions
Q. How can contradictions in toxicological data for this compound be resolved?
Methodological Answer: Conflicting data (e.g., variable LD values) are addressed by:
- Meta-Analysis : Aggregating studies with High Confidence ratings (≥3/4 criteria) and standardized protocols.
- Mechanistic Studies : Identifying metabolic pathways (e.g., cytochrome P450-mediated oxidation) using isotopic labeling or knockout animal models .
- Dose-Response Modeling : Applying benchmark dose (BMD) software to reconcile interspecies differences .
Q. What strategies improve the bioactivity of this compound derivatives in drug discovery?
Methodological Answer: Structure-activity relationship (SAR) studies focus on:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO) at position 8 enhances receptor binding affinity.
- Hybrid Scaffolds : Coupling with oxadiazole or thiophene rings improves pharmacokinetics (e.g., N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl] derivatives) .
- In Silico Screening : Molecular docking (AutoDock Vina) predicts interactions with targets like EGFR or COX-2 .
Q. What advanced analytical methods quantify this compound in environmental matrices?
Methodological Answer:
- HPLC-MS/MS : Using a C18 column (2.6 µm, 100 Å) with ESI+ ionization (LOD: 0.1 ppb in water samples).
- GC-TOF-MS : For volatile derivatives, employing DB-5MS columns and splitless injection .
- SPE Extraction : Hydrophilic-lipophilic balance (HLB) cartridges pre-concentrate analytes from soil/sediment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
